

A Comparative Guide to EZH2-Targeting Drugs in Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

Enhancer of zeste homolog 2 (EZH2) has emerged as a promising therapeutic target in oncology. As a histone methyltransferase, EZH2 plays a critical role in regulating gene expression and is frequently dysregulated in various cancers, including hematological malignancies and solid tumors. This guide provides a comparative overview of the clinical trial results for several key EZH2-targeting drugs, presenting a synthesis of their efficacy and safety profiles. The information is intended to assist researchers and drug development professionals in understanding the current landscape of EZH2 inhibitors and identifying future research directions.

Comparative Efficacy of EZH2 Inhibitors

The following table summarizes the key efficacy outcomes from clinical trials of prominent EZH2 inhibitors. Data is presented for Tazemetostat, Valemetostat, and SHR2554 across different cancer types.



Drug	Clinica I Trial ID	Cancer Type	N	ORR (%)	CR (%)	PR (%)	DoR (month s)	PFS (month s)
Tazeme tostat	NCT01 897571	Relaps ed/Refr actory Follicul ar Lympho ma (EZH2- mutant)	45	69	13	56	10.9	13.8
Relaps ed/Refr actory Follicul ar Lympho ma (EZH2- wild type)	54	35	6	29	13.0	11.1		
Valemet ostat	NCT04 102150	Relaps ed/Refr actory Adult T- cell Leukem ia/Lymp homa	25	48	20	28	Not Reache d	-
SHR25 54	NCT03 603951	Relaps ed/Refr actory Follicul ar	41	58.5	-	-	9.3	-



		Lympho ma				
Relaps ed/Refr actory Periphe ral T- cell Lympho ma	22	63.6 -	-	7.4	11.1	
Relaps ed/Refr actory Classic al Hodgki n Lympho ma	21	19.0 -	-	Not Reache d	-	
CPI- 1205	NCT03 480646	Metasta tic Castrati on- Resista - nt Prostat e Cancer	-	-	-	

ORR: Objective Response Rate; CR: Complete Response; PR: Partial Response; DoR: Duration of Response; PFS: Progression-Free Survival. Data for CPI-1205 is not presented as the trial was discontinued due to lack of efficacy[1].

Comparative Safety Profile of EZH2 Inhibitors



This table outlines the most common grade ≥3 treatment-related adverse events (TRAEs) observed in clinical trials for the respective EZH2 inhibitors.

Drug	Clinical Trial ID	Most Common Grade ≥3 TRAEs (%)	
Tazemetostat	NCT01897571	Thrombocytopenia (3%), Neutropenia (3%), Anemia (2%)	
Valemetostat	NCT04102150	Thrombocytopenia, Anemia, Lymphopenia, Leukopenia, Neutropenia	
SHR2554	NCT03603951	Platelet count decrease (17.7%), Neutrophil count decrease (8.8%), White blood cell count decrease (8.0%), Anemia (6.2%)[2][3]	

Experimental Protocols Tazemetostat (NCT01897571) - Relapsed/Refractory Follicular Lymphoma

This phase 2, open-label, single-arm, multicenter study evaluated the efficacy and safety of tazemetostat in patients with relapsed or refractory follicular lymphoma, stratified by EZH2 mutation status.

- Patient Population: Adult patients (≥18 years) with histologically confirmed follicular lymphoma (grades 1, 2, 3a, or 3b) who had relapsed or were refractory to at least two prior systemic therapies. Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
- Dosing Regimen: Tazemetostat was administered orally at a dose of 800 mg twice daily in continuous 28-day cycles.



- Efficacy Assessment: The primary endpoint was the objective response rate (ORR), assessed by an independent radiology committee according to the 2007 International Working Group criteria for non-Hodgkin lymphoma. Tumor assessments were performed at screening, every 8 weeks for the first 24 weeks, and then every 12 weeks.
- Safety Assessment: Adverse events were graded according to the National Cancer Institute
 Common Terminology Criteria for Adverse Events (CTCAE) version 4.03. Safety
 assessments included monitoring of vital signs, physical examinations, and clinical
 laboratory tests.

Valemetostat (NCT04102150) - Relapsed/Refractory Adult T-cell Leukemia/Lymphoma

This was a phase 2, multicenter, open-label, single-arm study to assess the efficacy and safety of valemetostat in patients with relapsed or refractory adult T-cell leukemia/lymphoma (ATL).[4] [5]

- Patient Population: Adult patients with relapsed or refractory aggressive ATL (acute, lymphoma, or unfavorable chronic type) who had received at least one prior systemic therapy.[4] Patients needed to have an ECOG performance status of 0-2.[4]
- Dosing Regimen: Valemetostat was administered orally at a dose of 200 mg once daily.[4]
- Efficacy Assessment: The primary endpoint was the overall response rate (ORR) as assessed by an independent efficacy assessment committee.[4]
- Safety Assessment: Treatment-emergent adverse events (TEAEs) were monitored and graded.[4]

SHR2554 (NCT03603951) - Relapsed or Refractory Mature Lymphoid Neoplasms

This first-in-human, phase 1, multicenter, open-label study evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of SHR2554.[6][7]

• Patient Population: Patients with various relapsed or refractory mature lymphoid neoplasms, including follicular lymphoma, peripheral T-cell lymphoma, and classical Hodgkin lymphoma.



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- Dosing Regimen: The study consisted of a dose-escalation phase (50, 100, 200, 300, 350, and 400 mg twice daily) to determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D), followed by a dose-expansion phase.[3][6] The RP2D was determined to be 350 mg twice daily.[3][6]
- Efficacy Assessment: The objective response rate was a key secondary endpoint.[6]
- Safety Assessment: The primary endpoints were to assess safety and determine the MTD and RP2D.[6] Adverse events were graded using CTCAE.

CPI-1205 (NCT03480646) - Metastatic Castration-Resistant Prostate Cancer

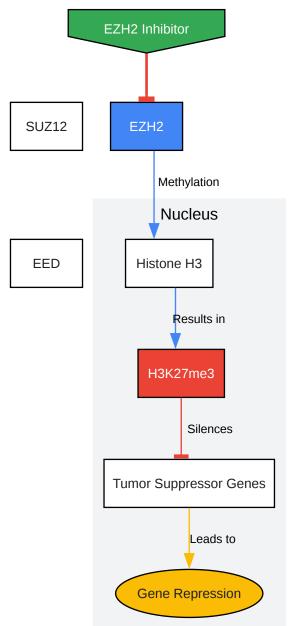
This was a phase 1b/2, two-arm, open-label study of CPI-1205 in combination with either enzalutamide or abiraterone/prednisone.[2][7][8]

- Patient Population: Male patients with metastatic castration-resistant prostate cancer.[2][8]
- Dosing Regimen: The study was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of CPI-1205 in combination with standard of care.
 [2][8]
- Efficacy and Safety Assessment: The primary objective of the Phase 1b portion was to
 determine safety, tolerability, MTD, and RP2D.[2][8] Efficacy was a secondary objective. The
 trial was ultimately discontinued due to a lack of sufficient clinical activity.[1]

Visualizing the Mechanism and Workflow

To better understand the context of these clinical trials, the following diagrams illustrate the EZH2 signaling pathway and a typical experimental workflow for evaluating EZH2 inhibitors.





EZH2 Signaling Pathway in Cancer

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Caption: EZH2 signaling pathway and the mechanism of its inhibition.



Experimental Workflow for EZH2 Inhibitor Trials **Patient Screening** (Inclusion/Exclusion Criteria) **Informed Consent Baseline Assessment** (Tumor Biopsy, Imaging, Blood Samples) Treatment with EZH2 Inhibitor **On-Treatment Monitoring** (Safety, PK/PD) **Tumor Response Assessment** (RECIST 1.1) Data Analysis (Efficacy & Safety Endpoints)

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Results Reporting

Caption: A generalized experimental workflow for clinical trials of EZH2 inhibitors.



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